

physicochemical properties of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B1591372

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate**

Introduction: Unveiling a Versatile Ionic Liquid

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate, often abbreviated as [DCyIM][BF₄], is a notable member of the ionic liquid family. These salts, which are liquid at or near room temperature, have garnered significant attention as "designer solvents" due to their unique and tunable properties. [DCyIM][BF₄] is characterized by an imidazolium cation, where two cyclohexyl groups are attached to the nitrogen atoms, and a tetrafluoroborate anion.^[1] This specific structure, particularly the bulky cyclohexyl groups, imparts a high degree of lipophilicity and steric hindrance, which in turn influences its solubility and interactions with other substances.^[1] Its favorable characteristics, such as low volatility, excellent thermal stability, and ionic conductivity, make it a valuable compound in a wide array of research and industrial settings.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Physicochemical Properties

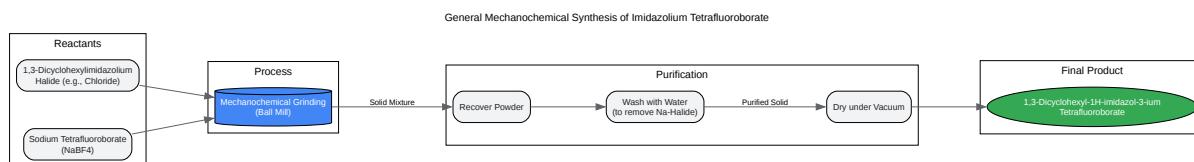
The utility of **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate** in various scientific domains is a direct consequence of its distinct physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C15H25BF4N2	[2][3]
Molecular Weight	320.18 g/mol	[2][3]
CAS Number	286014-38-8	[2][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	171 - 176 °C	[2]
Purity	≥97%	
Topological Polar Surface Area	8.8 Å ²	[3][4]
Rotatable Bond Count	2	[4][5]

Structural and Thermal Profile

The imidazolium cation in **1,3-dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate** features a five-membered aromatic ring with two nitrogen atoms, which contributes to its overall stability. [1] The presence of two bulky cyclohexyl groups enhances its lipophilicity and steric bulk, influencing its solubility and interactions.[1] This ionic liquid exhibits excellent thermal stability, a key property for applications requiring high temperatures.[2] While specific decomposition temperature data for this compound is not readily available, imidazolium-based ionic liquids with tetrafluoroborate anions are generally known for their thermal robustness.[6]

Electrochemical Characteristics


Ionic liquids are of great interest in electrochemistry due to their ionic conductivity and wide electrochemical windows.[7][8] **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate** is utilized as an electrolyte in electrochemical systems like lithium-ion batteries and supercapacitors.[1][2] Its ionic nature facilitates the movement of charge, which is crucial for the performance of these energy storage devices.[2] The tetrafluoroborate anion is known for its strong ionic character, which contributes to the overall stability of the compound in electrochemical applications.[1]

Synthesis and Characterization: A Methodological Overview

The synthesis of imidazolium-based ionic liquids can be approached through various methods. A common route involves a two-step process: the quaternization of an N-substituted imidazole followed by anion exchange. For **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate**, a plausible synthesis involves the reaction of 1-cyclohexylimidazole with a cyclohexyl halide to form the 1,3-dicyclohexylimidazolium halide, followed by a metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate.

A more contemporary and environmentally friendly approach is mechanochemical synthesis, which involves grinding the reactants together in a ball mill. This solvent-free method can lead to high yields and reduced waste.

Illustrative Mechanochemical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for mechanochemical synthesis.

Characterization Protocols

To confirm the identity and purity of the synthesized **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate**, a suite of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To identify the protons on the imidazolium ring and the cyclohexyl groups. The chemical shifts and coupling patterns provide definitive structural information.
 - ^{13}C NMR: To identify all unique carbon atoms in the molecule.
 - ^{19}F and ^{11}B NMR: To confirm the presence and integrity of the tetrafluoroborate anion.
- Mass Spectrometry (MS): To determine the mass-to-charge ratio of the cation ($[\text{DCyIM}]^+$) and confirm the overall molecular weight.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
- Thermal Analysis (TGA/DSC):
 - Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the ionic liquid.[6]
 - Differential Scanning Calorimetry (DSC): To determine the melting point and identify any other phase transitions.
- X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice for the solid state.[9][10]

Key Applications in Research and Development

The unique properties of **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate** make it a versatile tool in several scientific fields.

Catalysis

This compound is utilized as a catalyst, particularly as an N-heterocyclic carbene (NHC) precursor, in organic synthesis.[2] NHCs are potent organocatalysts and ligands for transition metals. For instance, it has been used as an organocatalyst in catalytic boron conjugate additions to unsaturated carbonyls.

Green Chemistry

As an ionic liquid, it serves as an environmentally benign alternative to volatile organic solvents in various chemical reactions.^[2] Its negligible vapor pressure reduces air pollution and exposure risks for researchers.^[6] Furthermore, its ionic nature can enhance the solubility of both polar and non-polar compounds, potentially improving reaction yields and efficiency.^[2]

Electrochemistry and Energy Storage

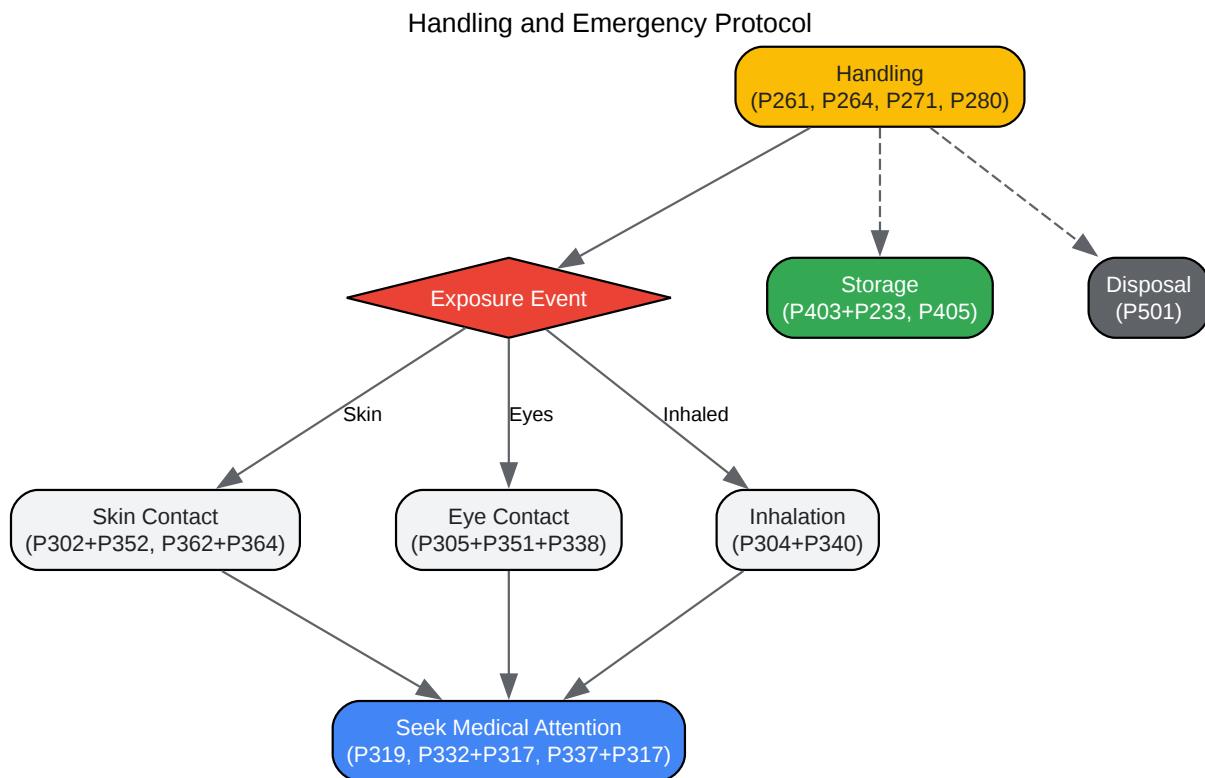
Its role as an electrolyte in lithium-ion batteries and supercapacitors is a significant application.^[2] The ionic conductivity and wide electrochemical window of imidazolium-based ionic liquids are advantageous for these devices.^{[2][7]}

Materials Science and Pharmaceuticals

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate is recognized for its ability to stabilize reactive intermediates.^[2] This property is valuable in the development of novel materials and in the synthesis of complex pharmaceutical compounds.^[2] Its biocompatible properties also suggest potential for use in medical applications, such as drug delivery systems.^[2]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.


Hazard Identification

According to the Globally Harmonized System (GHS), **1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate** is classified with the following hazards:

- H315: Causes skin irritation.^[3]
- H319: Causes serious eye irritation.^[3]
- H335: May cause respiratory irritation.^[3]

The signal word for this compound is "Warning".

Recommended Safety Workflow

[Click to download full resolution via product page](#)

Caption: Recommended safety and emergency workflow.

Precautionary Measures and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
- First Aid:
 - Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [\[11\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [\[11\]](#)
- Inhalation: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.[\[2\]](#)

Conclusion and Future Outlook

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate stands out as a highly versatile and stable ionic liquid. Its unique combination of thermal stability, electrochemical properties, and catalytic potential makes it a compound of significant interest for researchers, scientists, and drug development professionals. As the demand for greener and more efficient chemical processes grows, the applications of such "designer solvents" are expected to expand, paving the way for innovations in catalysis, energy storage, and materials science. Further research into its toxicological profile and biodegradability will be crucial for its broader industrial adoption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 286014-38-8: 1,3-dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 286014-38-8 | 1,3-Dicyclohexylimidazolium tetrafluoroborate salt | Achiral NHCs Ligands | Ambeed.com [ambeed.com]
- 6. edcc.com.cn [edcc.com.cn]

- 7. researchgate.net [researchgate.net]
- 8. 1-Ethyl-3-methylimidazolium tetrafluoroborate for electrochemistry, = 99.0 HPLC 143314-16-3 [sigmaaldrich.com]
- 9. Crystal structure of 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591372#physicochemical-properties-of-1-3-dicyclohexyl-1h-imidazol-3-ium-tetrafluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com